molecular formula C12H11N3 B3176333 1-ethyl-1H-imidazo[4,5-c]quinoline CAS No. 99010-30-7

1-ethyl-1H-imidazo[4,5-c]quinoline

Cat. No.: B3176333
CAS No.: 99010-30-7
M. Wt: 197.24 g/mol
InChI Key: ZKHWWGYSQLYDBY-UHFFFAOYSA-N
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Description

“1-ethyl-1H-imidazo[4,5-c]quinoline” is a derivative of imidazoquinoline, a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s a type of N-heterocyclic compound . The imidazoquinoline derivatives have been the focus of intense research due to their wide array of biological activities .


Synthesis Analysis

The synthesis of imidazoquinolines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazoquinolines from readily available starting materials . An iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions, affording a variety of imidazoquinolines with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “this compound” involves substituents at the N1, C2, N3, and N4 positions . The structure of these compounds was established by IR, 1H NMR, 13C NMR, and mass spectral studies .


Chemical Reactions Analysis

The synthesis of imidazoquinolines involves various chemical reactions. These include Vilsmeier-type cyclizations using N-2-pyridylmethylamides as starting materials . Recently, copper-catalyzed imidazole synthesis via the oxidative C–H amination reactions has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) δ 8.06–8.04 (d, J = 8.6 Hz, 1H), 7.40 (s, 1H), 7.35 (s, 1H), 7.31–7.29 (d, J = 8.6 Hz, 1H), 7.21 (d, J = 8.1 Hz, 1H), 6.86–6.84 (d, J = 9.4 Hz, 1H), 3.85–3.75 (sept, J = 6.7 Hz, 1H), 2.44 (s, 3H), 1.56–1.54 (d, J = 6.7 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 149.0, 134.4, 131.0, 130.0, 128.7, 128.7, 126.0, 120.5, 117.4, 116.8, 29.8, 21.5, 20.7; HRMS (ESI) m/z calcd for C15H17N2 [M + H]+ 225.1392, found 225.1390 .

Mechanism of Action

The mechanism of action of imidazoquinoline derivatives is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .

Future Directions

The future directions in the research of “1-ethyl-1H-imidazo[4,5-c]quinoline” and its derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

Properties

IUPAC Name

1-ethylimidazo[4,5-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-15-8-14-11-7-13-10-6-4-3-5-9(10)12(11)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWWGYSQLYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553311
Record name 1-Ethyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-30-7
Record name 1-Ethyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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